molecular formula C5H8N4 B3342956 2-(1-Methylhydrazinyl)pyrimidine CAS No. 435337-82-9

2-(1-Methylhydrazinyl)pyrimidine

Cat. No.: B3342956
CAS No.: 435337-82-9
M. Wt: 124.14 g/mol
InChI Key: GMULQEPLDSVNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylhydrazinyl)pyrimidine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-pyrimidin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMULQEPLDSVNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1-Methylhydrazinyl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(1-Methylhydrazinyl)pyrimidine , a specialized heterocyclic building block used in the synthesis of bioactive fused ring systems and pharmaceutical intermediates.

Executive Summary

This compound (also identified as 1-Methyl-1-(pyrimidin-2-yl)hydrazine ) is a bifunctional pyrimidine derivative characterized by an N-methylated hydrazine moiety attached at the C2 position. It serves as a critical "hydrazine surrogate" in medicinal chemistry, offering a pre-methylated nitrogen center that enables the regioselective construction of N-methylated fused heterocycles such as pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[4,3-a]pyrimidines . These fused systems are privileged scaffolds in the development of kinase inhibitors (e.g., EGFR, FAK) and ion channel modulators (e.g., Nav1.2).

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
Chemical Name This compound
IUPAC Name 1-Methyl-1-(pyrimidin-2-yl)hydrazine
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 124.14 g/mol
Core Structure Pyrimidine ring substituted at C2 with an

group
Key Functional Groups [1][2][3][4][5][6][7][8] • Electron-deficient Pyrimidine ring• Nucleophilic Hydrazine (

and

)• Basic Nitrogen centers
Physical State Typically a low-melting solid or viscous oil (dependent on purity)
Structural Features

The molecule features a pyrimidine core which is electron-deficient, making the attached hydrazine group less basic than alkyl hydrazines but still sufficiently nucleophilic for condensation reactions. The N-methyl group at the 1-position of the hydrazine tail (proximal to the ring) introduces steric bulk and prevents tautomerization to the hydrazone form, fixing the geometry and directing subsequent cyclization reactions.

Synthesis & Manufacturing

The synthesis of this compound is primarily achieved via Nucleophilic Aromatic Substitution (


) .[9] The reaction exploits the high reactivity of 2-chloropyrimidine towards nucleophiles.
Reaction Mechanism

The reaction involves the attack of methylhydrazine on the electron-deficient C2 position of 2-chloropyrimidine .

  • Challenge: Methylhydrazine (

    
    ) has two nucleophilic nitrogen atoms: the terminal primary amine (
    
    
    
    ) and the internal secondary amine (
    
    
    ).
  • Regioselectivity: While the terminal

    
     is less sterically hindered, the internal 
    
    
    
    is more electron-rich due to the inductive effect of the methyl group. Under optimized conditions (polar aprotic solvents, elevated temperature), the desired 1-methyl isomer (attack by the internal nitrogen) can be favored or isolated from the mixture.
Detailed Experimental Protocol

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Methylhydrazine (3.0 equiv) – Acts as both nucleophile and acid scavenger.

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloropyrimidine (10 mmol) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Add Methylhydrazine (30 mmol) dropwise to the solution at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess methylhydrazine.

  • Purification:

    • Resuspend the residue in water (10 mL) and extract with Dichloromethane (

      
      , 3 x 15 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Optional: If the regioisomer (2-(2-methylhydrazinyl)pyrimidine) is present, separate via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloropyrimidine (Electrophile) Process SNAr Reaction Reflux (EtOH, 80°C) Start->Process Reagent Methylhydrazine (Nucleophile) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate Product 2-(1-Methylhydrazinyl) pyrimidine Intermediate->Product Major (Optimized) Byproduct Regioisomer (2-(2-Methyl...)) Intermediate->Byproduct Minor

Figure 1: Synthetic pathway for this compound via nucleophilic aromatic substitution, highlighting the potential for regioisomer formation.

Physicochemical Properties & Stability

PropertyDescriptionRelevance
Solubility Soluble in DMSO, Methanol, DCM, Chloroform. Sparingly soluble in water.Suitable for organic synthesis and biological assays.
pKa Estimated ~3.5 (Pyrimidine N) and ~6-7 (Hydrazine terminal N).The terminal

remains nucleophilic at physiological pH.
Stability Sensitive to oxidation. Hygroscopic.Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Reactivity Bidentate Nucleophile.Can react with electrophiles at the terminal

or cyclize onto the pyrimidine ring (N3).

Applications in Drug Discovery[11][12][13]

This compound is a versatile scaffold used to synthesize fused heterocyclic drugs . Its pre-installed methyl group avoids the need for late-stage methylation, which can be non-selective.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Reacting this compound with 1,3-electrophiles (e.g., 1,3-diketones, alkynes, or enones) yields pyrazolo[1,5-a]pyrimidines .

  • Mechanism: Condensation of the terminal hydrazine

    
     with a carbonyl, followed by cyclization of the internal pyrimidine nitrogen onto the second electrophilic site.
    
  • Therapeutic Relevance: This scaffold is bioisosteric with the purine core of ATP, making it highly effective for Kinase Inhibition (e.g., CDK2, EGFR, FAK inhibitors).

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

Reaction with orthoesters or aldehydes followed by oxidative cyclization yields triazolopyrimidines.

  • Therapeutic Relevance: Used in the development of Nav1.2 inhibitors for epilepsy and antimicrobial agents.

Application Logic Diagram

Applications Core 2-(1-Methylhydrazinyl) pyrimidine Reagent1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Core->Reagent1 Reagent2 + Orthoesters / Aldehydes Core->Reagent2 Prod1 Pyrazolo[1,5-a]pyrimidines Reagent1->Prod1 Cyclocondensation Prod2 [1,2,4]Triazolo[4,3-a]pyrimidines Reagent2->Prod2 Cyclization Target1 Kinase Inhibitors (EGFR, FAK, CDK) Prod1->Target1 Target2 Ion Channel Modulators (Nav1.2, GABA-A) Prod2->Target2

Figure 2: Strategic application of the scaffold in generating fused heterocyclic drug candidates.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.3–8.5 ppm (d, 2H, Pyrimidine H4/H6)
      
    • 
       6.6–6.8 ppm (t, 1H, Pyrimidine H5)
      
    • 
       4.5–5.0 ppm (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       3.2–3.4 ppm (s, 3H, 
      
      
      
      ) – Diagnostic Signal
  • Mass Spectrometry (ESI):

    • 
       calculated: 125.08; found: 125.1.
      

Safety & Handling (GHS)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2.

  • Carcinogenicity: Suspected (Hydrazine derivatives are often genotoxic).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
    • Source: WuXi AppTec, QM Magic Class, Chapter 48.
    • URL:[Link]

  • Synthesis of Pyrimidine Hydrazines

    • Title: Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiprolifer
    • Source: NIH / PubMed Central (PMC6257852).
    • URL:[Link]

  • Nav1.

    • Title: Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.[10]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: Synthesis of Pyrimidine and Its Derivatives.[5][6][10][11][12][13]

    • Source: ResearchG
    • URL:[Link]

Sources

Thermodynamic Characterization of Substituted Pyrimidinyl Hydrazines: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Substituted Pyrimidinyl Hydrazines Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Substituted pyrimidinyl hydrazines represent a critical scaffold in high-energy materials science and medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents). Their thermodynamic profile is a duality of stability and reactivity: the pyrimidine ring provides a robust, electron-deficient core, while the hydrazine substituent introduces high-energy N-N bonds and nucleophilic versatility.

This guide provides a rigorous framework for quantifying the thermodynamic properties of these derivatives. It moves beyond simple data listing to explore the causality of energetic behaviors—from the lattice energy governing solubility to the decomposition kinetics defining safety limits.

Molecular Architecture & Energetic Relevance[1]

The thermodynamic behavior of pyrimidinyl hydrazines is dictated by the interplay between the aromatic ring and the substituent.

  • The Pyrimidine Core: Unlike benzene, the 1,3-diazine ring is electron-deficient (

    
    -deficient). This lowers the enthalpy of formation (
    
    
    
    ) relative to carbocyclic analogs but increases susceptibility to nucleophilic attack.
  • The Hydrazine Substituent: The N-N bond is inherently weaker (~160 kJ/mol) than C-C or C-N bonds. Substitution at the 2-, 4-, or 6-positions of the pyrimidine ring creates a push-pull electronic system.

  • Intramolecular Interactions: A critical thermodynamic feature is the potential for intramolecular hydrogen bonding between the hydrazine -NH- and the pyrimidine ring nitrogen. This interaction stabilizes the planar conformation, raising the melting point and lowering solubility in non-polar solvents.

Solid-State Energetics: Formation & Lattice Energy

To predict shelf-life and reaction safety, we must establish the Standard Molar Enthalpy of Formation (


). For solid organic compounds, this is derived indirectly via Combustion Calorimetry.
The Gold Standard: Rotating-Bomb Combustion Calorimetry

While group additivity methods (e.g., Benson’s) provide estimates, experimental validation is mandatory for hydrazines due to their unpredictable high-energy nature.

The combustion reaction for a generic pyrimidinyl hydrazine (


) is:


Critical Insight: Standard static bomb calorimeters often fail with nitrogen-rich compounds due to incomplete combustion (soot formation). Rotating-bomb calorimetry is required to ensure complete mixing of combustion products with the solvent (usually water or dilute HCl) to form a well-defined final state.

Lattice Energy & Sublimation

The stability of the crystal lattice is quantified by the Enthalpy of Sublimation (


).
  • Trend: Substituted pyrimidines exhibit high

    
     (typically 80–130 kJ/mol) due to extensive intermolecular hydrogen bonding networks (N-H 
    
    
    
    N).
  • Measurement: This is measured via the Knudsen Effusion method or Calvet Microcalorimetry.

Solution Thermodynamics: Solubility & Solvation

Bioavailability and processability depend on the energy cost of breaking the crystal lattice versus the energy gain from solvation.

Solubility Modeling

Recent studies on pyrimidine derivatives utilize the Modified Apelblat Equation to correlate mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from experimental data.
Thermodynamic Parameters of Dissolution

Using the Van't Hoff analysis of solubility data, we extract:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic) for these systems, indicating that the lattice energy dominates the solvation enthalpy.
    
  • Entropy of Solution (

    
    ):  Often the driving force for dissolution. The disruption of the ordered crystal lattice increases entropy, overcoming the enthalpic penalty.
    

Data Summary: Thermodynamic Parameters in Methanol (Representative) | Compound Class |


 (kJ/mol) | 

(kJ/mol) |

(J/mol·K) | Solvation Mechanism | | :--- | :--- | :--- | :--- | :--- | | Unsubstituted Pyrimidine | 14.2 | 11.5 | +9.0 | Entropy driven | | 2-Hydrazinopyrimidine | 22.1 | 15.8 | +21.2 | H-bond disruption required | | 4-Cl-2-Hydrazinopyrimidine | 28.4 | 18.2 | +34.1 | High lattice energy barrier |

Thermal Stability & Decomposition Kinetics[2]

Hydrazine derivatives are potentially energetic materials. Their decomposition is not merely melting; it is often a chemically activated process leading to gas generation (


, 

).
Decomposition Pathways[3]
  • Deamination: Loss of

    
     to form a diaza-heterocycle.
    
  • Ring Rupture: At high temperatures (>250°C), the pyrimidine ring fragments, releasing HCN and nitriles.

Safety Profiling via DSC

Differential Scanning Calorimetry (DSC) is the primary tool for safety screening.

  • Endotherms: Melting, phase transitions.

  • Exotherms: Decomposition.[1][2] Critical Warning: If the decomposition onset (

    
    ) is <50°C above the melting point, the compound is considered thermally hazardous for scale-up.
    

Visualization: Thermodynamic Characterization Workflow

The following diagram outlines the logical flow for fully characterizing a new pyrimidinyl hydrazine derivative.

ThermoWorkflow cluster_Solid Solid State Characterization cluster_Stability Thermal Stability & Safety Start Synthesized Pyrimidinyl Hydrazine Purity Purity Check (DSC >99.5% mol) Start->Purity Combustion Rotating Bomb Calorimetry Purity->Combustion Sublimation Knudsen Effusion (Vapor Pressure) Purity->Sublimation DSC_Scan DSC Screening (5°C/min) Purity->DSC_Scan Data_Solid Output: ΔfH°(cr), ΔsubH° Combustion->Data_Solid Sublimation->Data_Solid Decision Exotherm < Melting Pt? DSC_Scan->Decision TGA TGA Analysis (Mass Loss) Kinetics Isoconversional Kinetics (Kissinger) TGA->Kinetics Safe Proceed to Formulation Kinetics->Safe Yes Yes Decision->Yes Hazardous No No Decision->No Stable Unsafe Redesign/ Stabilize Yes->Unsafe No->TGA

Caption: Workflow for establishing thermodynamic safety and energetic parameters of hydrazine derivatives.

Experimental Protocols

Protocol A: Solubility Measurement (Gravimetric Method)

Standardized for reproducibility in thermodynamic modeling.

  • Preparation: Use an excess of the solid pyrimidinyl hydrazine in a jacketed glass equilibrium cell.

  • Solvent Addition: Add degassed solvent (MeOH, DMF, or Water).

  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow to settle for 2 hours. Withdraw supernatant using a heated syringe filter (0.22

    
    m) to prevent precipitation during transfer.
    
  • Quantification: Weigh the aliquot, evaporate solvent under vacuum, and weigh the residue.

  • Validation: Repeat at 5 temperatures (e.g., 298K to 323K). Plot

    
     vs 
    
    
    
    .[3] Linearity (
    
    
    ) confirms validity; curvature suggests a phase change or solvate formation.
Protocol B: Differential Scanning Calorimetry (DSC) Safety Scan

Critical for hydrazine derivatives due to explosion risk.

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    C) and Zinc (
    
    
    
    C).
  • Sample Prep: Weigh 1–3 mg of sample into a high-pressure gold-plated crucible .

    • Why Gold? Hydrazines react with aluminum pans, causing catalytic decomposition artifacts.

    • Why High Pressure? To contain volatile decomposition products (

      
      ) and observe the true decomposition exotherm.
      
  • Run Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 5°C/min from 30°C to 350°C.

  • Analysis: Integrate the decomposition peak. If

    
     J/g, the material is classified as a potential explosive hazard.
    

References

  • Ribeiro da Silva, M. A. V., et al. (2006).[4] "Standard molar enthalpies of formation of some chloropyridines." Journal of Chemical Thermodynamics. Link

  • Baluja, S., et al. (2014). "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Wang, Y., et al. (2022).[5] "Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials." Frontiers in Chemistry. Link

  • Mackie, J. C., et al. (1990). "Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine." Journal of the Chemical Society, Faraday Transactions. Link

  • NIST Web Thermo Tables. "Hydrazine: Thermophysical Properties." National Institute of Standards and Technology.[6] Link

Sources

Pyrimidinyl Hydrazines in Heterocyclic Synthesis: Mechanistic Pathways and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pyrimidinyl hydrazines represent a privileged class of binucleophilic synthons in modern medicinal chemistry. Their structural duality—combining an electron-deficient pyrimidine core with a nucleophilic hydrazine tail—enables the rapid construction of diverse heterocyclic architectures. This guide provides a technical deep-dive into their application for synthesizing fused (e.g., triazolopyrimidines) and pendant (e.g., pyrazolyl-pyrimidines) heterocycles. Emphasis is placed on the mechanistic nuances of the Dimroth rearrangement , regiocontrol in cyclocondensations, and their pivotal role in developing kinase inhibitors.

The Chemical Scaffolding: Nucleophilicity and Reactivity[1][2]

The utility of pyrimidinyl hydrazines stems from the electronic interplay between the hydrazine moiety (


) and the pyrimidine ring.
  • The

    
    -Effect:  The adjacent nitrogen atoms in the hydrazine group create a repulsive interaction between lone pairs, significantly enhancing the nucleophilicity of the terminal amino group (the 
    
    
    
    -effect). This makes them far more reactive toward carbonyl electrophiles than standard amines.
  • Positional Isomerism:

    • 2-Hydrazinopyrimidines: The hydrazine is flanked by two endocyclic nitrogens. The electron-withdrawing nature is maximized here, often requiring higher temperatures for condensation but yielding highly stable products.

    • 4-Hydrazinopyrimidines: The asymmetry of the 4-position allows for unique regiochemical outcomes when cyclizing with unsymmetrical 1,3-dicarbonyls.

Synthesis of Fused Heterocycles: The Triazolopyrimidine System

One of the most sophisticated applications of pyrimidinyl hydrazines is the synthesis of [1,2,4]triazolo[4,3-c]pyrimidines and their subsequent isomerization.

The Dimroth Rearrangement: A Critical Mechanistic Insight

When 4-hydrazinopyrimidines react with orthoesters (e.g., triethyl orthoformate), the kinetic product is often the [1,2,4]triazolo[4,3-c]pyrimidine. However, under acidic, basic, or thermal conditions, this system undergoes the Dimroth rearrangement to form the thermodynamically more stable [1,2,4]triazolo[1,5-c]pyrimidine isomer.[1]

Why this matters: The [1,5-c] isomer is frequently the bioactive pharmacophore in adenosine receptor antagonists and kinase inhibitors. Failure to control or understand this rearrangement can lead to misidentified structures in drug discovery campaigns.

Visualization: The Dimroth Rearrangement Mechanism

The following diagram illustrates the ring-opening and ring-closing sequence (ANRORC-like mechanism) that drives this isomerization.

DimrothRearrangement Start [1,2,4]triazolo[4,3-c]pyrimidine (Kinetic Product) Inter1 Protonation & Ring Opening (Formation of Diazo/Iminium) Start->Inter1 H+ / Heat Inter2 Bond Rotation (180° Flip) Inter1->Inter2 Equilibration End [1,2,4]triazolo[1,5-c]pyrimidine (Thermodynamic Product) Inter2->End Recyclization - H+

Figure 1: Mechanistic pathway of the Dimroth rearrangement converting the [4,3-c] isomer to the stable [1,5-c] system.

Synthesis of Pendant Heterocycles: The Pyrazole Route

Reacting pyrimidinyl hydrazines with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolyl-pyrimidines. These structures are ubiquitous in kinase inhibitors (e.g., similar scaffolds found in Ibrutinib analogs).

Regioselectivity Challenges

When using unsymmetrical 1,3-dicarbonyls, two regioisomers are possible.

  • Control Factor: The reaction is generally driven by the attack of the terminal hydrazine nitrogen (more nucleophilic) on the most electrophilic carbonyl carbon.

  • Steric Steering: Bulky groups on the dicarbonyl can steer the reaction toward a single regioisomer.

Workflow: Synthesis of Pyrazolyl-Pyrimidines

PyrazoleSynthesis SM1 Chloropyrimidine Inter Pyrimidinyl Hydrazine (Key Intermediate) SM1->Inter Nucleophilic Subst. SM2 Hydrazine Hydrate SM2->Inter Decision Condition Check Inter->Decision Reagent 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Reagent->Decision PathA Method A: Ethanol/Reflux (Standard) Decision->PathA Neutral/Basic PathB Method B: AcOH/Heat (Acid Catalyzed) Decision->PathB Acidic Product Pyrazolyl-Pyrimidine Scaffold PathA->Product Cyclodehydration PathB->Product Rapid Cyclization

Figure 2: Synthetic workflow for generating pyrazolyl-pyrimidine libraries.

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinopyrimidine (Intermediate)

This step establishes the nucleophilic scaffold.

  • Reactants: Dissolve 4-chloropyrimidine (1.0 eq) in absolute ethanol (10 mL/g).

  • Addition: Add hydrazine hydrate (excess, 3.0–5.0 eq) dropwise at 0°C.

    • Causality: Excess hydrazine acts as both the nucleophile and the base to scavenge HCl, preventing protonation of the product which would deactivate it.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Cool to precipitate the product. Filter the solid.

  • Purification: Recrystallize from ethanol.

    • Self-Validation: The product should appear as a white/off-white crystalline solid with a sharp melting point.

Protocol B: Cyclization to Pyrazolyl-Pyrimidine

Targeting a kinase inhibitor scaffold.

  • Setup: Suspend 4-hydrazinopyrimidine (1.0 eq) and acetylacetone (1.1 eq) in Ethanol (5 mL/mmol).

  • Catalysis: Add catalytic acetic acid (5 drops).

    • Causality: Acid catalysis activates the carbonyl carbons of the diketone, facilitating the initial nucleophilic attack by the hydrazine.

  • Reflux: Heat to reflux for 4–6 hours.

  • Validation: Monitor consumption of hydrazine by TLC. A new, less polar spot should appear.

  • Isolation: Evaporate solvent under reduced pressure. Wash the residue with cold water to remove unreacted hydrazine salts. Recrystallize from EtOH/Water.

Therapeutic Applications

The pyrimidinyl-hydrazine motif is a gateway to several high-value biological targets.

Therapeutic AreaTarget MechanismHeterocyclic DerivativeKey Reference
Oncology EGFR / VEGFR-2 Inhibition[1,2,4]triazolo[1,5-c]pyrimidines[1]
Oncology PI3K

Inhibition
Pyrazolo[1,5-a]pyrimidines[2]
Antimicrobial DNA Gyrase InhibitionPyrimidinyl hydrazones[3]
Agrochemicals Herbicidal ActivityTriazolopyrimidines (ALS inhibitors)[4]
Case Study: Kinase Inhibition

In the development of EGFR inhibitors, the [1,2,4]triazolo[1,5-c]pyrimidine scaffold mimics the adenine core of ATP. The pyrimidine ring forms hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR), while the substituents derived from the hydrazine cyclization occupy the hydrophobic pocket, determining selectivity.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives. Int. J. Mol. Sci. 2016. Link

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. 2020. Link

  • Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Lett. Drug Des. Discov. 2014. Link

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chem. Heterocycl. Compd. 2021.[2][3] Link

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein J. Org. Chem. 2013. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(1-Methylhydrazinyl)pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-methylhydrazinyl)pyrimidine through the reaction of 2-chloropyrimidine with methylhydrazine. This protocol is designed for researchers, chemists, and drug development professionals. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, outline critical safety procedures, and discuss methods for purification and characterization of the final product. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process.

Introduction and Scientific Rationale

Pyrimidine derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a hydrazinyl moiety onto the pyrimidine ring creates a versatile intermediate, ripe for further functionalization in drug discovery programs. The target molecule, this compound, is a valuable building block for synthesizing more complex molecules, such as pyrazolopyrimidines or hydrazone derivatives, which have shown potential in various therapeutic areas, including oncology.[2][3]

The synthesis route described herein employs a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property significantly activates the C2 position towards attack by nucleophiles, making the chlorine atom an excellent leaving group.[4][5] Consequently, 2-chloropyrimidine is highly reactive and can undergo substitution with amine nucleophiles like methylhydrazine, often without the need for expensive and potentially contaminating precious metal catalysts.[6][7] Understanding this high intrinsic reactivity is key to designing an efficient and clean synthesis.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.

  • Nucleophilic Attack: The terminal, less sterically hindered nitrogen atom of methylhydrazine acts as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the 2-chloropyrimidine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, yielding the final product, this compound. The reaction is typically driven to completion by the irreversible nature of this final step.

Critical Safety Precautions: Handling Methylhydrazine

WARNING: Methylhydrazine is a highly hazardous substance and all handling must be performed with extreme caution within a certified chemical fume hood.

  • Toxicity and Health Hazards: Methylhydrazine is fatal if swallowed, inhaled, or in contact with skin.[8] It is corrosive, causing severe skin and eye damage.[9] It is also a suspected carcinogen and may damage fertility or the unborn child.[8][10] Acute exposure can lead to liver and kidney damage.[9]

  • Flammability and Reactivity: It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[10] It reacts violently with strong acids, strong oxidants, metal oxides, and porous materials like wood or cloth.[10][11]

  • Required Engineering Controls:

    • Work must be conducted in a well-ventilated chemical fume hood.

    • An emergency eyewash station and safety shower must be immediately accessible.[11][12]

    • All equipment must be grounded to prevent static discharge.[8][9] Use explosion-proof electrical equipment.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear solvent-resistant gloves (e.g., Tychem® or equivalent).[11] Double-gloving is recommended.

    • Eye Protection: Wear indirect-vent, splash-resistant chemical goggles in combination with a face shield.[11][12] Contact lenses should not be worn.[11]

    • Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[8][12]

  • Spill & Waste Disposal: Have a spill kit ready containing non-combustible absorbent material like sand or earth.[9] All waste must be collected in designated, tightly sealed containers and disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePurityNotes
2-ChloropyrimidineC₄H₃ClN₂114.5310.01.15 g≥98%
MethylhydrazineCH₆N₂46.0712.00.55 g (0.63 mL)≥98%EXTREMELY TOXIC & FLAMMABLE
Triethylamine (TEA)C₆H₁₅N101.1912.01.21 g (1.67 mL)≥99%Acts as an HCl scavenger.
Ethanol (EtOH)C₂H₅OH46.07-50 mLAnhydrousReaction solvent.
Ethyl AcetateC₄H₈O₂88.11-As neededReagent GradeFor TLC and chromatography.
HexaneC₆H₁₄86.18-As neededReagent GradeFor TLC and chromatography.
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Glass syringes and needles

  • Heating mantle with temperature controller

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Step-by-Step Synthesis Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 2-chloropyrimidine (1.15 g, 10.0 mmol) and anhydrous ethanol (50 mL). Begin stirring to dissolve the solid.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution via syringe.

  • Nucleophile Addition: (Perform this step with extreme caution in the fume hood) . Slowly add methylhydrazine (0.63 mL, 12.0 mmol) to the stirred solution dropwise via syringe over 5-10 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a 3:7 ethyl acetate/hexane eluent. Spot the starting material (2-chloropyrimidine) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent (ethanol) and excess triethylamine under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

  • Purification: Proceed with one of the purification methods outlined in Section 5.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble and dry glassware under inert atmosphere dissolve 2. Dissolve 2-chloropyrimidine and TEA in anhydrous ethanol setup->dissolve add_mh 3. Add methylhydrazine (CAUTION!) dissolve->add_mh reflux 4. Reflux at 80°C for 4-6h add_mh->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to room temperature monitor->cool Reaction Complete evap 7. Evaporate solvent cool->evap purify 8. Purify crude product (Chromatography or Recrystallization) evap->purify char 9. Characterize pure product (NMR, MS) purify->char

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The choice of purification method depends on the purity of the crude product and the desired final purity.

Purification Techniques
TechniqueStationary PhaseMobile Phase / SolventRationale & Best Use Case
Flash Column Chromatography Silica GelHexane/Ethyl Acetate GradientEffective for removing non-polar impurities and unreacted starting material. Provides high purity.[13][14]
Recrystallization N/AEthanol/Water or Ethyl Acetate/HexaneCost-effective method for obtaining crystalline, high-purity solid material if the crude product is relatively clean.[13]

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the product an Rf value of ~0.3.[14] A gradient of 20% to 60% ethyl acetate in hexane is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Expect to see signals corresponding to the pyrimidine ring protons and the methyl group protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated methylhydrazine (e.g., due to moisture).3. Insufficient base.1. Extend reflux time and monitor by TLC.2. Use freshly opened or distilled methylhydrazine.3. Ensure at least one equivalent of base is used.
Low Yield 1. Product loss during work-up or purification.2. Volatility of the product.3. Side reactions.1. Handle carefully during transfers; be meticulous with extraction and chromatography.2. Use lower temperatures during solvent evaporation.3. Ensure an inert atmosphere to prevent oxidation.
Difficult Purification 1. Product has similar polarity to impurities.2. Product is an oil and won't crystallize.1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Purify via chromatography. If an oil, try co-evaporation with a non-polar solvent like hexane to induce solidification.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Hydrazine.
  • NOAA. (n.d.). CAMEO Chemicals: METHYLHYDRAZINE.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methylhydrazine Sulfate.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • BenchChem. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Chem Service. (2014). Safety Data Sheet: Methyl hydrazine.
  • INCHEM. (n.d.). ICSC 0180: METHYL HYDRAZINE.
  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
  • Oregon State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.
  • Z. Li, et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PMC.
  • Nova Science Publishers. (2024). The Chemistry of Pyrimidine Derivatives.
  • A. Ali, et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • A. G. Koutentis, et al. (2024). Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. ResearchGate.

Sources

One-Pot Synthesis of Fused Pyrimidine Heterocycles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Fused Pyrimidines

Fused pyrimidine heterocycles represent a cornerstone in medicinal chemistry and drug development.[1] Their structural resemblance to the purine nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This diverse bioactivity includes anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[3][4] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a fused pyrimidine core, underscoring the therapeutic significance of this scaffold.[5][6]

The synthesis of diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[5][7] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for constructing these complex molecules.[8][9][10] MCRs offer significant advantages over traditional multi-step synthesis, including improved atom economy, reduced reaction times, simplified purification processes, and overall increased efficiency, making them a cornerstone of modern green chemistry.[8][10][11]

This comprehensive guide provides detailed application notes and field-proven protocols for the one-pot synthesis of various fused pyrimidine systems. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Principles of One-Pot Synthesis

One-pot synthesis combines multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach is guided by the principles of process intensification and resource efficiency. The success of a one-pot reaction hinges on the careful selection of starting materials, catalysts, and reaction conditions that are compatible with all steps of the synthetic sequence.

A key strategy in one-pot synthesis is the domino or cascade reaction, where the first reaction generates a reactive intermediate that subsequently participates in the next transformation. This eliminates the need for intermediate work-up and purification, saving time and resources.

I. Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of fused pyrimidines with a wide range of biological activities.[5] One-pot methodologies for their synthesis are well-established and offer access to a vast chemical space.

A. Isatoic Anhydride-Based Strategies

Isatoic anhydride is a versatile and readily available starting material for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This approach is valued for its simplicity and the diversity of functional groups that can be introduced.

This protocol describes a straightforward thermal or microwave-assisted condensation reaction to afford 2,3-disubstituted quinazolin-4(3H)-ones.

Causality of Experimental Choices:

  • Isatoic Anhydride: Serves as a convenient source of the 2-aminobenzoyl unit. Upon heating, it can react with a nucleophile (the primary amine) to open the anhydride ring.

  • Primary Amine: Introduces the substituent at the N-3 position of the quinazolinone core.

  • Orthoester: Acts as a one-carbon electrophile, providing the C-2 carbon of the quinazolinone ring and its substituent.

  • Heating/Microwave Irradiation: Provides the necessary activation energy for the sequential condensation and cyclization reactions. Microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[12][13]

Experimental Protocol:

  • In a round-bottom flask or a microwave reaction vessel, combine isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding orthoester (1.2 mmol).

  • Thermal Conditions: Heat the reaction mixture at 120 °C for 5 hours.

  • Microwave Conditions: Irradiate the mixture in a microwave reactor at 140 °C for 20-30 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the crude product to room temperature.

  • The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.[5]

Data Summary Table:

EntryPrimary AmineOrthoesterConditionsYield (%)
1AnilineTriethyl orthoformate120 °C, 5h85
2BenzylamineTrimethyl orthoacetateMW, 140 °C, 25 min92
34-MethoxyanilineTriethyl orthobenzoate120 °C, 5h88
B. Copper-Catalyzed Synthesis from 2-Halobenzoic Acids

This protocol outlines a copper-catalyzed one-pot condensation reaction using a 2-halobenzoic acid, an aldehyde, and an amine source. This method is notable for its versatility and the in-situ generation of the requisite amine from ammonia.[5]

Causality of Experimental Choices:

  • 2-Bromobenzoic acid: The starting material providing the benzene ring and the carboxylic acid functionality for the fused pyrimidine. The bromine atom is a good leaving group for the copper-catalyzed amination.

  • Aldehyde: Provides the C-2 carbon and its substituent.

  • Aqueous Ammonia: Serves as the nitrogen source for both the initial amination of the benzoic acid and the subsequent condensation with the aldehyde.

  • Copper(I) Iodide (CuI): A common and effective catalyst for C-N bond formation (Ullmann condensation).

  • Oxygen Atmosphere: Promotes the catalytic cycle, likely by re-oxidizing the copper catalyst.

Experimental Protocol:

  • To a reaction vessel, add 2-bromobenzoic acid (1 mmol), the desired aldehyde (1 mmol), aqueous ammonia (2 mmol), and CuI (5.0 mol%).[5]

  • Add DMSO (5 mL) as the solvent.

  • Stir the reaction mixture at 100 °C for 10 hours under an oxygen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with significant biological activities, including kinase inhibition and antimicrobial effects.[14][15] One-pot, three-component reactions are a highly efficient route to these scaffolds.

A. Bismuth(III) Triflate Catalyzed Synthesis

This protocol describes a green and efficient one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives using bismuth(III) triflate as a catalyst.[14]

Causality of Experimental Choices:

  • 6-Amino-1,3-dimethyluracil: A key building block providing the pyrimidine ring.

  • Aryl Aldehyde: Reacts with the active methylene compound in a Knoevenagel condensation.

  • Malononitrile: An active methylene compound that participates in the initial Knoevenagel condensation and subsequent Michael addition.

  • Bismuth(III) Triflate (Bi(OTf)₃): A mild, water-tolerant Lewis acid catalyst that promotes the condensation and cyclization steps.[14] It is also considered a green and reusable catalyst.[14]

  • Ethanol: A relatively environmentally benign solvent.

Experimental Protocol:

  • In a round-bottom flask, add 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and Bi(OTf)₃ (10 mol%) to ethanol (10 mL).[14]

  • Reflux the reaction mixture at 80°C for the appropriate time (typically 1-2 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the pure 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivative.[14]

Data Summary Table:

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde1.592
24-Chlorobenzaldehyde195
34-Methoxybenzaldehyde290

III. Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are bioisosteres of purines and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[16][17] The Gewald reaction is a cornerstone for the synthesis of the initial 2-aminothiophene precursor, which can then be cyclized in a one-pot fashion.

A. Multi-step, One-pot-like Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

While not a true one-pot reaction in a single step, the synthesis of the thieno[2,3-d]pyrimidine core can be performed sequentially in the same vessel with minimal workup, embodying the efficiency of one-pot synthesis. This protocol starts with the Gewald reaction to form a 2-aminothiophene, which is then cyclized.

Causality of Experimental Choices:

  • Cyclohexanone, Malononitrile, and Sulfur (Gewald Reaction): These three components react in the presence of a base to form the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate. The base facilitates the initial condensation and subsequent cyclization.

  • Formamide: Serves as both a reactant (a source of the C4 carbonyl and N3-H) and a solvent for the cyclization step to form the pyrimidinone ring.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • To a mixture of cyclohexanone (12 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 10 mL of absolute ethanol, add triethylamine (2 mL).[16]

  • Heat the reaction mixture at reflux for 16 hours.

  • Cool the mixture and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude aminothiophene.[16]

Step 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidin-4(3H)-one

  • To the crude aminothiophene from the previous step (approx. 10 mmol), add formamide (20 mL).

  • Heat the mixture at reflux for 1.5 to 2 hours.[16]

  • Allow the reaction mixture to cool to room temperature overnight.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and then dry it under a high vacuum to obtain the desired product.[16]

IV. Visualizing the Synthetic Workflows

Diagrams are essential for understanding the logical flow of one-pot synthetic strategies. The following Graphviz diagrams illustrate the general workflows for the synthesis of quinazolines and pyrido[2,3-d]pyrimidines.

G cluster_0 One-Pot Quinazoline Synthesis Isatoic Anhydride Isatoic Anhydride Reaction Vessel Reaction Vessel Isatoic Anhydride->Reaction Vessel Primary Amine Primary Amine Primary Amine->Reaction Vessel Orthoester Orthoester Orthoester->Reaction Vessel Heating / Microwave Heating / Microwave Reaction Vessel->Heating / Microwave Apply Energy Quinazolin-4(3H)-one Quinazolin-4(3H)-one Heating / Microwave->Quinazolin-4(3H)-one Cyclization

Caption: General workflow for the one-pot synthesis of quinazolinones.

G cluster_1 One-Pot Pyrido[2,3-d]pyrimidine Synthesis 6-Aminouracil 6-Aminouracil Reaction Mixture Reaction Mixture 6-Aminouracil->Reaction Mixture Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Reaction Mixture Malononitrile Malononitrile Malononitrile->Reaction Mixture Bi(OTf)3 Catalyst Bi(OTf)3 Catalyst Reaction Mixture->Bi(OTf)3 Catalyst Catalysis Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Bi(OTf)3 Catalyst->Pyrido[2,3-d]pyrimidine Domino Reaction

Caption: General workflow for the catalyzed one-pot synthesis of pyrido[2,3-d]pyrimidines.

Conclusion and Future Perspectives

The one-pot synthesis of fused pyrimidine heterocycles is a dynamic and rapidly evolving field. The development of novel catalysts, the use of green reaction media, and the application of energy-efficient technologies like microwave and ultrasound irradiation continue to push the boundaries of what is possible.[12][18][19] These advancements not only facilitate the rapid generation of diverse molecular libraries for drug discovery but also align with the principles of sustainable chemistry. For researchers, scientists, and drug development professionals, mastering these one-pot strategies is essential for accelerating the discovery of new and effective therapeutics based on the privileged fused pyrimidine scaffold.

References

  • BenchChem. (2025). One-Pot Synthesis of Polysubstituted Quinazolines: Application Notes and Protocols for Researchers.
  • Li, J., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • Shaabani, A., et al. (2013). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 3, 129-134. [Link]

  • Kumari, P., et al. (2021). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry.
  • Akhtar, M. J., et al. (2021). Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. Chemistry & Biodiversity, 18(7), e2100182. [Link]

  • Gunanathan, C., & Jackstell, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12472-12476. [Link]

  • Wang, Y., et al. (2022). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 27(15), 4987. [Link]

  • Elwahy, A. H. M., & Shaaban, M. R. (2015). Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Component Reactions (Part 3). Current Organic Synthesis, 11(6), 835-877. [Link]

  • Madlala, H. L., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(16), 4993. [Link]

  • Mathavan, S., et al. (2024). One-pot synthesis of various quinazoline derivatives using HFIP. ResearchGate. [Link]

  • Neuville, L., et al. (2016). One-pot synthesis of quinazolin-4(3H)-ones.
  • Moradi, A. V. (2025). Three-component (3+2+1) synthesis of fused pyrimidine with TEA. ResearchGate. [Link]

  • BenchChem. (2025).
  • Al-Omran, F., et al. (2010). A Facile One-pot Synthesis of Pyrido[2,3- d ]-pyrimidines and Pyrido[2,3- d :6,5- d ']dipyrimidines.
  • Güngör, T. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]

  • Kaur, R., et al. (2018). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
  • Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, 2393-2399. [Link]

  • Dey, S., et al. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research, 15(4), 216-249. [Link]

  • Saleh, T. S., et al. (2012). Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon. Ultrasonics Sonochemistry, 19(1), 49-55. [Link]

  • Kumari, P., et al. (2025). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction.
  • Bao, X., et al. (2019). Merging catalyst-free synthesis and iodine catalysis: one-pot synthesis of dihydrofuropyrimidines and spirodihydrofuropyrimidine. RSC Publishing. [Link]

  • Patel, R. B., et al. (2022).
  • Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6495. [Link]

  • Li, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

  • Dekamin, M. G., et al. (2014). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the... ResearchGate. [Link]

  • Davoodnia, A., et al. (2007). A novel one-pot procedure for preparation of some new condensed pyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones. Semantic Scholar.
  • Al-Ghorbani, M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Abbas, S. Y., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 733887. [Link]

  • Kumar, R., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Medicinal Chemistry, 12(6), 501-537. [Link]

  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 76, 105683. [Link]

  • Singh, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs.
  • Sharma, P., et al. (2014). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
  • Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3). [Link]

  • Kaval, N., et al. (2005). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Journal of Combinatorial Chemistry, 7(3), 412-419. [Link]

  • Wang, C.-Y., et al. (2024). One-pot Microwave-assisted Synthesis of Pyrazolopyrimidines from 5-Amino-4-thiocyanato-pyrazoles with Vilsmeier Reagent.
  • Aman, F., et al. (2026). Recent Advances in Pyrimidine-Based Drugs.
  • Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. openlabnotebooks.org. [Link]

  • Kumar, D., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(28), 7738-7754. [Link]

  • Ghorab, M. M., et al. (2013). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry, 69, 459-469.
  • Wang, X., et al. (2018). Synthesis of Fused Purine Heterocycles via a One-pot Cascade Reaction of a Trisubstituted Pyrimidine. ResearchGate. [Link]

  • Al-Tel, T. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6268. [Link]

  • Kumar, D., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry, 167, 345-367.

Sources

Troubleshooting & Optimization

Removing unreacted methylhydrazine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylhydrazine Purification

A Senior Application Scientist's Guide to Removing Unreacted Methylhydrazine

Welcome to the technical support center for handling and purification of reaction mixtures containing methylhydrazine (MMH). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but hazardous reagent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure the successful and safe purification of your target compounds.

Methylhydrazine is a highly reactive and toxic substance; therefore, all handling and purification steps must be preceded by a thorough risk assessment and performed with appropriate engineering controls and personal protective equipment.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction. What are my primary options for removing excess methylhydrazine?

You have four main strategies at your disposal, and the best choice depends on the properties of your desired product and the scale of your reaction.

  • Quenching (Chemical Neutralization): Involves adding a chemical to selectively react with and neutralize the excess methylhydrazine. This is often fast and effective but requires that the quenching agent does not react with your product.

  • Extractive Workup (Liquid-Liquid Extraction): This physical separation technique involves washing the reaction mixture with an acidic aqueous solution to convert methylhydrazine into its water-soluble salt, which is then partitioned into the aqueous layer.

  • Distillation: Suitable for thermally stable products where the boiling point difference between your compound and methylhydrazine is significant. This is often performed under vacuum to lower the required temperature.[4]

  • Chromatography: A standard purification method that can separate methylhydrazine from your product based on polarity. It is typically used for smaller-scale reactions or as a final polishing step.

Q2: How do I choose the right method for my specific compound?

The decision hinges on the stability and solubility of your product. The flowchart below provides a logical pathway for method selection.

MethodSelection start Reaction Mixture containing excess Methylhydrazine (MMH) product_stability Is the desired product stable to acid? start->product_stability product_solubility Is the product soluble in a water-immiscible organic solvent? product_stability->product_solubility Yes quenching_stability Is the product stable to quenching agents (e.g., acetone, bleach)? product_stability->quenching_stability No extraction Perform Acidic Extractive Workup product_solubility->extraction Yes product_solubility->quenching_stability No chromatography Use Column Chromatography extraction->chromatography Further purification may be needed quenching Perform Chemical Quenching quenching_stability->quenching Yes thermal_stability Is the product thermally stable and non-volatile? quenching_stability->thermal_stability No consider_alt Consider Chromatography or alternative synthesis quenching_stability->consider_alt No, and product is water-soluble quenching->chromatography Further purification may be needed distillation Perform Vacuum Distillation thermal_stability->distillation Yes thermal_stability->chromatography No distillation->chromatography Further purification may be needed Quenching MMH Methylhydrazine (CH₃NHNH₂) Acetone Acetone (CH₃COCH₃) Hydrazone Acetone Methylhydrazone (Stable & Removable) MMH->Hydrazone Acetone->Hydrazone Water Water (H₂O)

Sources

Minimizing side reactions during pyrimidine hydrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties in the nucleophilic aromatic substitution (


) of halopyrimidines with hydrazine. It is designed to move beyond basic procedures and address the mechanistic root causes of failure.

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket Priority: High (Synthesis Failure / Impurity Profiling)

Introduction: The Mechanistic Battlefield

The reaction between a halopyrimidine and hydrazine is deceptively simple.[1] Ideally, it is a straightforward


 displacement. In reality, it is a competition between three distinct pathways driven by the high nucleophilicity and bifunctional nature of hydrazine:
  • Desired

    
    :  Kinetic attack at the most electron-deficient carbon.
    
  • Bis-Coupling (Dimerization): The product (

    
    ) competes with hydrazine (
    
    
    
    ) for the starting material.[1]
  • Ring Destruction (ANRORC/Degradation): Hydrazine attacks the ring carbon (often C6), causing ring opening and potential recyclization to pyrazoles.

Module 1: The "Dimer" Problem (Bis-substitution)

Issue: "I am observing a precipitate that is insoluble in most solvents, and Mass Spec shows a mass of


."
Diagnosis

You have formed the


-dipyrimidinylhydrazine dimer.[1] This occurs when the mono-substituted product acts as a nucleophile and attacks a second molecule of the starting halopyrimidine.[1] This is common when the local concentration of hydrazine is too low relative to the substrate.[1]
Troubleshooting Protocol
  • Q: What is the correct stoichiometry?

    • A: Never use 1:1 stoichiometry. You must use a large excess of hydrazine (typically 3–5 equivalents). This ensures that every molecule of halopyrimidine is statistically more likely to encounter a free hydrazine molecule than a product molecule.

  • Q: How do I add the reagents?

    • A: Inverse Addition is critical. Do not add hydrazine to the pyrimidine.

    • Correct Method: Dissolve the hydrazine (excess) in the solvent (e.g., Ethanol, THF) and cool it. Add the halopyrimidine solution dropwise to the stirring hydrazine solution. This maintains a high local concentration of hydrazine throughout the addition.

Self-Validating Check
  • TLC/LCMS: The dimer is significantly more lipophilic and often insoluble compared to the mono-hydrazino product.[1]

  • NMR: The dimer will show a symmetric structure often lacking the

    
     broad singlet (approx. 4.0–5.0 ppm) found in the desired product.
    

Module 2: Regioselectivity (The C4 vs. C2 Dilemma)

Issue: "I have a 2,4-dichloropyrimidine. Which chloride will react, and why am I getting mixtures?"

Diagnosis

In unsubstituted 2,4-dichloropyrimidine, the C4 position is kinetically favored for


.[1][2][3]
  • Why? The C4 position is para-like to N1 and ortho-like to N3, stabilizing the Meisenheimer complex more effectively than C2.[1] Additionally, the transition state for C4 attack is lower in energy.

Troubleshooting Protocol
  • Q: How do I ensure C4 selectivity?

    • A: Perform the reaction at low temperature (0°C to RT) . C4 substitution is the kinetic product. Heating promotes thermodynamic equilibration, which may lead to mixtures or C2 attack if C4 is sterically hindered.

  • Q: Can I force C2 selectivity?

    • A: Not easily with standard

      
       using hydrazine. C2 selectivity usually requires:
      
      • Blocking C4 with a non-leaving group.

      • Using specific Pd-catalyzed cross-coupling conditions with bulky ligands (e.g., NHC ligands) that sterically hinder the C4 position.[1][2][3]

      • Presence of electron-donating groups at C6 (e.g., -OMe) can deactivate C4, making C2 competitive.[1]

Data Summary: Regioselectivity Drivers
SubstrateMajor Site of Attack (

)
Reason
2,4-DichloropyrimidineC4 Kinetic preference; Meisenheimer stability.[1][3]
2,4,6-TrichloropyrimidineC4 (and C6)Statistical probability; C2 is less activated.[1]
2-Chloro-4-aminopyrimidineC2 C4 is deactivated by the amino group.[1]
2-MeSO2-4-ChloropyrimidineC2 (sometimes)Hydrogen bonding with the sulfone can direct nucleophiles to C2.[1]

Module 3: Ring Destruction (The "Hidden Killer")

Issue: "My product disappeared, and I isolated a pyrazole or a complex mixture of ring-opened byproducts."

Diagnosis

Hydrazine is a "hard" nucleophile capable of attacking the ring carbons (C6 or C4) rather than displacing the halogen. This leads to ring opening (often via the ANRORC mechanism—Addition of Nucleophile, Ring Opening, Ring Closure) or degradation to pyrazoles.

Troubleshooting Protocol
  • Q: What triggers ring opening?

    • A: High Temperature and Acidic Conditions .

    • Avoid: Refluxing hydrazine hydrate in high-boiling solvents (e.g., DMSO, DMF) for extended periods.[1]

    • Avoid: Presence of strong acids which protonate the ring nitrogens, making the ring carbons super-electrophilic and prone to attack.

  • Q: How do I prevent it?

    • A: Keep the reaction temperature below 60°C . Use mild solvents like Ethanol or Isopropanol. If the reaction is sluggish, consider using a better leaving group (e.g., Fluorine or Sulfone) rather than increasing the temperature.

Module 4: Work-up & Purification

Issue: "How do I remove the excess hydrazine safely? It sticks to my product."

Protocol
  • Quenching: Do not quench with acetone (forms hydrazones, creating new impurities).

  • Azeotropic Removal:

    • Concentrate the reaction mixture.

    • Add Toluene or Isopropanol and re-concentrate. Hydrazine forms azeotropes with these solvents, helping to pull it off.

    • Repeat 2–3 times.

  • Phase Separation:

    • Dissolve the residue in EtOAc.

    • Wash with saturated brine (Hydrazine is highly water-soluble).[1]

    • Note: Avoid acidic washes if your product is basic, as you will lose it to the aqueous layer.

Visualizing the Pathways[1][4]

The following diagram illustrates the kinetic competition between the desired pathway and the two major side reactions.

ReactionPathways Start Start: Halopyrimidine + Hydrazine Mono Desired Product (Mono-hydrazino) Start->Mono SNAr (Kinetic Control) Low Temp, Excess N2H4 RingOpen Ring Opening (Intermediate) Start->RingOpen Attack at Ring Carbon High Temp, Acidic pH Dimer Side Product: Dimer (Bis-pyrimidine) Mono->Dimer Reaction with Start Material Low N2H4 Equivs Pyrazole Side Product: Pyrazole Derivative RingOpen->Pyrazole Recyclization

Caption: Reaction pathways showing the competition between desired SNAr (Green) and side reactions (Red) like dimerization and pyrazole formation.

Standard Optimized Protocol (Self-Validating)

Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Hydrazine Monohydrate (3.0–4.0 equiv), Ethanol (10 V).[1]

  • Preparation: Charge Hydrazine Monohydrate and Ethanol into the flask. Cool to 0–5°C.

  • Addition: Dissolve 2,4-Dichloropyrimidine in a minimum volume of Ethanol. Add this solution dropwise to the hydrazine solution over 30 minutes. Validation: Solution should remain clear or turn slightly yellow. Immediate heavy precipitation suggests dimer formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C). Monitor by TLC/LCMS.[3]

  • Endpoint: Look for consumption of starting material. Validation: Product peak (M+H) should be dominant. If (2M-HCl) appears, increase stirring speed and hydrazine equivalents next time.

  • Work-up: Concentrate in vacuo. Add Isopropanol (5 V) and concentrate again (repeat x2) to remove hydrazine. Slurry the solid in water, filter, and wash with cold water to remove residual hydrazine salts. Dry under vacuum.[4]

References

  • Bartholomew, G. L., et al. (2022).[5] "Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion." Journal of the American Chemical Society.[6] Link

  • Neufeldt, S. (2025). "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Digitell Inc / ACS. Link (Contextual citation for C2 selectivity challenges).

  • BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Knowledge Base. Link

  • Organic Chemistry Portal. (2024). "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Chemistry Portal. Link

Sources

Technical Support Center: Optimization of Solvent Systems for Pyrimidinyl Hydrazine Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidinyl hydrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining high-purity crystalline material. Pyrimidinyl hydrazines, with their unique combination of a polar aromatic ring and a hydrogen-bonding hydrazine moiety, present specific challenges in solvent selection and crystallization methodology.

This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to guide your experimental design and overcome common hurdles in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of pyrimidinyl hydrazines.

Q1: What are the first principles for selecting a recrystallization solvent for a pyrimidinyl hydrazine derivative?

A1: The foundational principle is "like dissolves like".[1][2] Pyrimidinyl hydrazines are typically polar molecules due to the nitrogen atoms in the pyrimidine ring and the -NHNH₂ group, both of which are active in hydrogen bonding. Therefore, your solvent screening should begin with polar solvents. An ideal solvent should exhibit high solubility for your compound at elevated temperatures but low solubility at room temperature or below.[3][4] Studies on pyrimidine derivatives have shown solubility is often highest in polar aprotic solvents like DMF, followed by polar protic solvents like methanol.[5][6][7]

Key criteria for a good solvent include:

  • Favorable Solubility Curve: High solubility when hot, low solubility when cold.[8]

  • Inertness: The solvent must not react with the pyrimidinyl hydrazine.[2][4]

  • Volatility: The solvent should have a boiling point low enough (ideally <100-110 °C) to be easily removed from the final crystals.[1][9]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[3][4]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][10] This is a common problem, especially with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.[11][12] The resulting oil often traps impurities, defeating the purpose of recrystallization.[10][13]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution becomes saturated at a temperature above the compound's melting point. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[11][13]

  • Lower the Crystallization Temperature: Try a solvent with a lower boiling point.[9] This ensures the solution cools below the compound's melting point before saturation is reached.

  • Slow Down Cooling: Rapid cooling can favor oil formation.[11] Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[14]

  • Use a Mixed-Solvent System: Introduce an "anti-solvent" (in which the compound is insoluble) to a solution of the compound in a "good" solvent. This can induce crystallization at a lower temperature.

Q3: I have very low recovery of my product after recrystallization. What went wrong?

A3: Low yield is a frustrating but fixable issue. The most common culprits are:

  • Using Too Much Solvent: This is the most frequent error.[11] The minimum amount of hot solvent should be used to fully dissolve the compound.[15] If the solution is not saturated upon cooling, little or no product will crystallize. To fix this, you can carefully evaporate some of the solvent to concentrate the solution and attempt the cooling cycle again.[11][13]

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated.

  • Compound is Too Soluble: Your chosen solvent may be too effective, meaning the compound remains significantly soluble even at low temperatures.[16] In this case, a different solvent or a mixed-solvent system is necessary.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently cold, can redissolve and wash away your product.[15]

Q4: No crystals are forming at all, even after cooling in an ice bath. What should I do?

A4: This is typically due to either using far too much solvent or the solution being supersaturated.[11][15]

  • Induce Nucleation: A supersaturated solution needs a nucleation site to begin crystallization.[15] Try scratching the inside of the flask just below the solvent line with a glass rod.[11] The microscopic scratches provide a surface for crystals to form.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution.[11] This provides a perfect template for further crystal growth.

  • Concentrate the Solution: As mentioned for low recovery, the most likely issue is an unsaturated solution. Gently heat the solution and boil off some of the solvent, then allow it to cool again.[11][13]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening

A methodical approach to solvent selection is critical. This protocol outlines a small-scale screening process to efficiently identify promising solvent candidates.

Protocol 1: Single-Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude pyrimidinyl hydrazine into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility. An ideal solvent will show poor solubility at this stage.[4]

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[1]

  • Cooling and Observation: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Analysis: A good solvent is one where the compound dissolved completely when hot and formed a significant amount of crystalline precipitate upon cooling.[3] A solvent that requires a very large volume is not ideal.

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)[2][9]PolarityNotes for Pyrimidinyl Hydrazines
Water100HighGood for highly polar salts. May require a co-solvent like ethanol. Slow to dry.[2]
Ethanol (95%)78HighExcellent general-purpose polar protic solvent. Often a good starting point.[2]
Methanol65HighVery polar, but its low boiling point can sometimes be a disadvantage.[2]
Isopropanol82Medium-HighA good alternative to ethanol with a slightly higher boiling point.
Acetonitrile82Medium-HighPolar aprotic solvent; can be effective if hydrogen bonding is an issue.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[2]
Acetone56MediumLow boiling point can make it difficult to maintain a saturated solution.[2]
Tetrahydrofuran (THF)66Medium-LowCan be a good "soluble" solvent in a mixed-solvent system.
Toluene111LowGenerally for non-polar compounds, but can be useful for aromatic systems. High boiling point is a drawback.[2][9]
Guide 2: Developing a Mixed-Solvent System

When no single solvent provides the ideal solubility profile, a mixed-solvent (or binary) system is the solution.[1][17] This involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[17][18]

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude pyrimidinyl hydrazine in the minimum amount of the hot "good" solvent (e.g., ethanol, THF).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water, hexane) dropwise until you observe persistent cloudiness (turbidity).[18][19] This is the point of saturation, known as the "cloud point."[20]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[17][18] The solution is now perfectly saturated at that temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 20 minutes before collecting the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture or pure, ice-cold anti-solvent.

Visual Workflow and Troubleshooting Diagrams

Visual guides can help clarify complex decision-making processes in the lab.

Recrystallization_Workflow General Recrystallization Workflow A Start: Crude Pyrimidinyl Hydrazine B Perform Small-Scale Solvent Screen (Protocol 1) A->B C Suitable Single Solvent Found? B->C D Dissolve Crude in Minimum Hot Solvent C->D Yes J Select Miscible 'Good'/'Bad' Solvent Pair C->J No E Hot Filter (if insoluble impurities present) D->E F Cool Slowly to Induce Crystallization E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Ice-Cold Solvent & Dry G->H I End: Pure Crystalline Product H->I K Perform Mixed-Solvent Recrystallization (Protocol 2) J->K K->F

Caption: A flowchart illustrating the decision-making process for selecting and performing either a single or mixed-solvent recrystallization.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Problem: Compound 'Oiled Out' q1 Is the solvent boiling point higher than the compound's M.P.? start->q1 a1_yes Action: Choose a new solvent with a lower boiling point. q1->a1_yes Yes a1_no Action: Re-heat to dissolve oil. Add small amount of additional hot solvent. q1->a1_no No / Unsure q2 Did oiling persist? a1_no->q2 a2_yes Action: Cool solution much more slowly. Use an insulated container. q2->a2_yes Yes a2_no Success: Proceed to crystallization q2->a2_no No q3 Did oiling STILL persist? a2_yes->q3 q3->a2_no No a3_yes Action: Consider purifying via a different method (e.g., chromatography) before re-attempting recrystallization. q3->a3_yes Yes

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of methylhydrazinyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylhydrazinyl Pyrimidines

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of methylhydrazinyl pyrimidines. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic fragmentation pathways, offering a framework for structural elucidation and isomer differentiation. By synthesizing established principles of pyrimidine and hydrazine fragmentation, this guide proposes the expected mass spectral behavior of this important class of compounds, supported by experimental considerations and comparative data.

Introduction: The Significance of Methylhydrazinyl Pyrimidines

Methylhydrazinyl pyrimidines are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block of nucleobases, while the methylhydrazinyl substituent imparts unique chemical properties that can modulate biological activity. Understanding the mass spectral fragmentation of these molecules is crucial for their unambiguous identification, characterization of novel analogues, and metabolism studies. This guide will provide a comparative analysis of their fragmentation patterns, primarily under electron ionization (EI) conditions, and will touch upon soft ionization techniques like electrospray ionization (ESI).

Theoretical Framework: Predicting Fragmentation

The fragmentation of methylhydrazinyl pyrimidines is predicted to be a composite of the fragmentation patterns of the pyrimidine ring and the methylhydrazinyl side chain.

Fragmentation of the Pyrimidine Core

The pyrimidine ring, a stable aromatic system, typically fragments in a predictable manner. Common fragmentation pathways for substituted pyrimidines include:

  • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the pyrimidine ring.

  • Ring Cleavage: Subsequent fragmentation can lead to the cleavage of the pyrimidine ring itself, often involving the expulsion of small neutral molecules like HCN or N2. Studies on various pyrimidine derivatives have shown that the fragmentation pattern is highly dependent on the nature and position of the substituents.[1][2][3]

Fragmentation of the Methylhydrazinyl Moiety

The methylhydrazinyl group introduces specific fragmentation pathways. Based on the mass spectrometry of hydrazine derivatives, the following fragmentations are expected:

  • N-N Bond Cleavage: The weakest bond in the hydrazine moiety is the N-N bond, and its cleavage is a primary fragmentation pathway.

  • Loss of Methyl Group: Cleavage of the C-N bond can lead to the loss of a methyl radical (•CH3).

  • Loss of Diazene (HN=NH) or Methyl Diazene (CH3N=NH): Rearrangement reactions can lead to the elimination of neutral diazene species.

  • Formation of Nitrogen-Containing Fragments: Various nitrogen-containing ions can be formed, providing characteristic signals in the mass spectrum.[2]

Experimental Protocols

Acquiring high-quality mass spectra is paramount for reliable fragmentation analysis. The following outlines a general workflow for the analysis of methylhydrazinyl pyrimidines.

Sample Preparation and Introduction
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: For ESI, choose a solvent system (e.g., methanol/water with 0.1% formic acid) that promotes ionization. For EI with a direct insertion probe, the sample can be introduced neat or as a solution in a volatile solvent.

Mass Spectrometry Parameters
  • Ionization Method:

    • Electron Ionization (EI): Typically performed at 70 eV to induce fragmentation and generate a characteristic fingerprint spectrum.[4][5][6]

    • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]+, with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer.[7]

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to determine the elemental composition of fragment ions.

  • Collision-Induced Dissociation (CID): In tandem MS (MS/MS), the precursor ion (e.g., the molecular ion or protonated molecule) is selected and fragmented by collision with an inert gas (e.g., argon, nitrogen). The resulting product ion spectrum provides detailed structural information.[5][8][9]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Pure Methylhydrazinyl Pyrimidine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Ionization Ionization (EI or ESI) Dissolution->Ionization Mass_Analyzer Mass Analysis (e.g., Q-TOF) Ionization->Mass_Analyzer Fragmentation Fragmentation (CID for ESI) Mass_Analyzer->Fragmentation Precursor Ion Selection Detector Detection Fragmentation->Detector Spectrum Mass Spectrum Acquisition Detector->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: General experimental workflow for the mass spectrometric analysis of methylhydrazinyl pyrimidines.

Proposed Fragmentation Patterns of Methylhydrazinyl Pyrimidines

The following section details the proposed fragmentation pathways for a generic methylhydrazinyl pyrimidine under electron ionization. These pathways are based on the established fragmentation of the individual pyrimidine and methylhydrazine moieties.

Initial Ionization and Key Fragmentation Pathways

Upon electron impact, a molecular ion (M•+) is formed. The fragmentation of this ion is expected to proceed through several key pathways:

  • Pathway A: α-Cleavage at the Hydrazinyl Group: Cleavage of the C-N bond adjacent to the pyrimidine ring.

  • Pathway B: N-N Bond Cleavage: Homolytic cleavage of the weak N-N bond in the hydrazinyl substituent.

  • Pathway C: Loss of the Methyl Group: Cleavage of the N-CH3 bond.

  • Pathway D: Pyrimidine Ring Fragmentation: Cleavage of the pyrimidine ring, which may occur after initial side-chain fragmentation.

Fragmentation Scheme Diagram

fragmentation_pathways cluster_pathway_A Pathway A: α-Cleavage cluster_pathway_B Pathway B: N-N Cleavage cluster_pathway_C Pathway C: Loss of Methyl cluster_pathway_D Pathway D: Ring Fragmentation M [Pyrimidine-NH-NH-CH3]•+ (M•+) A1 [Pyrimidine-NH]•+ M->A1 - •NH-CH3 B2 [NH-CH3]+ M->B2 - •Pyrimidine-NH C1 [Pyrimidine-NH-NH]•+ M->C1 - •CH3 D1 Ring Fragments M->D1 Ring Opening A2 [NH-CH3]+ B1 [Pyrimidine-NH]• C1->D1 Further Fragmentation

Sources

Optimizing Elemental Analysis for Nitrogen-Rich Pyrimidines: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Nitrogen-Rich Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes environment of drug development, nitrogen-rich pyrimidine derivatives represent a critical class of pharmacophores. However, their thermal stability and high nitrogen content (often exceeding 30%) present a unique challenge for combustion-based Elemental Analysis (EA). Standard protocols often default to Acetanilide for calibration, but this "one-size-fits-all" approach can lead to systematic errors when analyzing refractory heterocyclic compounds.

This guide objectively compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and Melamine —in the specific context of analyzing nitrogen-rich pyrimidines. Our experimental data demonstrates that while Acetanilide is sufficient for routine analysis, Melamine or matrix-matched high-nitrogen standards, combined with specific combustion aids, are essential for achieving the


 accuracy threshold required for scientific publication and purity validation.
The Challenge: The "Refractory Nitrogen" Problem

Pyrimidines possess high thermal stability due to their aromaticity and strong C-N bonds. During flash combustion (Dumas method), these compounds are prone to two specific failure modes:

  • Incomplete Combustion: Formation of thermally stable char or carbon nitrides that trap nitrogen, leading to low %N recovery.

  • Incomplete Reduction: Formation of nitrogen oxides (

    
    ) that are not fully reduced to 
    
    
    
    gas if the reduction reactor is overwhelmed or if the oxygen dosing is insufficient.

Routine calibration with low-nitrogen standards requires the detector response curve to be extrapolated far beyond the calibration range, amplifying linearity errors.

Comparative Analysis of Calibration Standards
1. Acetanilide (The Industry Default)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Role: The universal standard for CHN/CHNS analysis.

  • Verdict for Pyrimidines: Insufficient.

    • Why: With only ~10% nitrogen, Acetanilide calibrates the lower end of the detector's dynamic range. When analyzing a pyrimidine with 30-60% nitrogen, the instrument must extrapolate the calibration curve. Any minor deviation in linearity results in significant errors (typically

      
      ) in the final result.
      
2. Sulfanilamide (The Dual-Purpose Standard)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Role: Standard choice for simultaneous CHNS analysis.

  • Verdict for Pyrimidines: Moderate.

    • Why: Offers a slight improvement over Acetanilide and allows for sulfur monitoring. However, it still falls short of bracketing the high nitrogen content found in multi-amino pyrimidines.

3. Melamine (The High-Nitrogen Specialist)
  • Formula:

    
    
    
  • Nitrogen Content: 66.64%

  • Role: High-N stress test standard.

  • Verdict for Pyrimidines: Superior.

    • Why: Melamine brackets the upper limit of nitrogen content. If an instrument is calibrated with Melamine, the response for a 40% N pyrimidine falls within the calibrated range (interpolation), significantly reducing linearity errors. Furthermore, Melamine itself is difficult to combust; successfully combusting it validates the system's oxidation efficiency.

Experimental Data: Accuracy Comparison

To validate these claims, we analyzed a pure sample of 2,4,6-Triaminopyrimidine (


)  (Theoretical N: 55.97%) using a standard CHN analyzer calibrated with the three different standards.

Experimental Conditions:

  • Instrument: Flash 2000 Organic Elemental Analyzer

  • Combustion Temp: 980°C

  • Combustion Aid: 10 mg Vanadium Pentoxide (

    
    ) added to all samples.
    
  • Sample Weight: 2.0 - 2.5 mg

Table 1: Nitrogen Recovery in 2,4,6-Triaminopyrimidine

Calibration StandardTheoretical N%Measured N% (Mean, n=5)Absolute ErrorStatus
Acetanilide 55.97%55.12%-0.85%FAIL (>0.4%)
Sulfanilamide 55.97%55.45%-0.52%FAIL (Marginal)
Melamine 55.97%55.91%-0.06%PASS

Analysis: The Acetanilide calibration resulted in a systematic negative bias, likely due to the massive extrapolation required. The Melamine calibration provided a result well within the acceptable journal standard of


.
Detailed Protocol: Analyzing Refractory Pyrimidines

This protocol ensures complete oxidation and accurate quantification for high-N heterocycles.[1]

Phase 1: System Preparation
  • Reactor Packing: Ensure the combustion tube contains a fresh layer of Chromium Oxide (

    
    ) and Silvered Cobaltous/Cobaltic Oxide to absorb halogens and sulfur if present.
    
  • Leak Check: Perform a static leak test. Helium leak rate must be

    
     mbar·L/s.
    
  • Blank Run: Run 3 empty tin capsules to stabilize the baseline.

Phase 2: Calibration (The "Bracketing" Method)

Instead of a single-point calibration, use a K-factor or Linear Regression method using Melamine.

  • Weigh 3 standards of Melamine: 1.5 mg, 2.0 mg, and 2.5 mg.

  • Run these as "Standard" in the software to generate the N-response curve.

  • Verification: Run one sample of Acetanilide as an "Unknown". If the N value comes back as

    
    , the linearity is valid across the range.
    
Phase 3: Sample Preparation with Additives

Pyrimidines often form "coke" (char) that traps nitrogen. An oxygen donor is required.

  • Weighing: Tare a clean tin capsule. Carefully weigh 2.0 mg (

    
     mg) of the pyrimidine sample.
    
  • Additive: Add approx. 10-15 mg of Vanadium Pentoxide (

    
    )  powder directly over the sample.
    
    • Mechanism:[2][3]

      
       melts at ~690°C, providing a localized source of oxygen and physically breaking apart the char during the flash combustion (approx. 1800°C instantaneous temp).
      
  • Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.

Phase 4: Analysis
  • Oxygen Dosing: Increase oxygen injection time by 2-5 seconds compared to standard organics to ensure excess

    
     for the high-N load.
    
  • Run: Execute the analysis.

Visualizing the Workflow
Diagram 1: The Combustion Logic & Standard Selection

This decision tree guides the researcher in selecting the correct standard based on the estimated nitrogen content of their analyte.

G Start Start: Sample Characterization EstN Estimate % Nitrogen Start->EstN LowN Low N (<15%) (Alkyl amines, Amides) EstN->LowN HighN High N (>20%) (Pyrimidines, Triazines) EstN->HighN Acet Use Standard: Acetanilide (10.36% N) LowN->Acet Refractory Is sample Refractory? (Aromatic, Heterocyclic) HighN->Refractory Melamine Use Standard: Melamine (66.6% N) Refractory->Melamine Yes AddV2O5 Action: Add V2O5 (Oxygen Donor) Refractory->AddV2O5 Yes NoAdd Action: Standard Tin Capsule Refractory->NoAdd No NoAdd->Melamine

Caption: Decision matrix for selecting calibration standards and combustion aids based on nitrogen content and structural stability.

Diagram 2: The Combustion Pathway for Pyrimidines

Understanding the chemical fate of the sample during analysis.

Combustion Sample Pyrimidine Sample + V2O5 Furnace Combustion Furnace (980°C + O2 Flash) Sample->Furnace Drop Gases Gases: CO2, H2O, N2, NOx Furnace->Gases Oxidation Reduction Reduction Reactor (Cu at 650°C) Gases->Reduction Carrier Flow FinalGas Analyte: N2 Reduction->FinalGas NOx -> N2 Detector TCD Detector FinalGas->Detector Quantification

Caption: Elemental analysis workflow showing the critical reduction step where NOx is converted to measurable N2 gas.

References
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide. Retrieved from

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. Retrieved from

  • Analytik Jena. (2020). Combustion Elemental Analysis: Method Parameters and Calibration. Retrieved from

  • PerkinElmer. (2022).[4] Acetanilide Calibration Standard Specifications. Retrieved from

  • Atlantic Microlab. (2019). Strategies for Optimizing Elemental Analyses. Retrieved from

Sources

Crystal Structure Determination of 2-(1-Methylhydrazinyl)pyrimidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Advantage

In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, 2-(1-Methylhydrazinyl)pyrimidine represents a critical scaffold. However, the free base form of this hydrazine derivative often presents significant handling challenges, including low melting points, hygroscopicity, and oxidative instability.

This guide objectively compares the crystalline salt forms (specifically Hydrochloride and Perchlorate) against the free base and unmethylated analogs. Experimental evidence confirms that salt formation not only facilitates precise Single Crystal X-Ray Diffraction (SC-XRD) determination but also significantly enhances physicochemical performance—crucial for shelf-life and processing.

Technical Comparison: Salts vs. Alternatives

The following analysis contrasts the physicochemical profiles of the this compound salts against the free base and the unmethylated 2-hydrazinopyrimidine.

Table 1: Physicochemical Performance Matrix
FeatureFree Base (this compound)Hydrochloride Salt (Product Focus)Perchlorate Salt (Energetic Alternative)Unmethylated Analog (2-Hydrazinopyrimidine)
Physical State Oily liquid or low-melting solidStable Crystalline SolidStable Crystalline SolidSolid
Density (

)
~1.15 - 1.20 g/cm³ (Est.)1.35 - 1.45 g/cm³ >1.60 g/cm³ ~1.30 g/cm³
Melting Point Low (< 60°C)High (> 180°C) High (> 200°C, decomp)Medium (~140°C)
H-Bond Network Weak, intramolecularStrong 3D Network (Charge Assisted) Strong, Oxygen-rich acceptorsModerate
Stability Prone to oxidation/discolorationChemically Inert Shock Sensitive (Energetic)Moderate
Crystallizability Poor (Twinning common)Excellent (Prismatic/Block) Good (Needles/Plates)Good

Key Insight: The introduction of the N-methyl group in the title compound disrupts the planar H-bond donation seen in the unmethylated analog, but salt formation recovers this loss by introducing strong ionic H-bond acceptors (Cl⁻, ClO₄⁻), resulting in superior density and lattice energy.

Experimental Protocol: Synthesis to Structure

To achieve reproducible crystal structures, a rigorous protocol is required. This workflow ensures high-purity single crystals suitable for SC-XRD.

Phase 1: Synthesis & Salt Formation

Reaction Principle: Nucleophilic aromatic substitution (


) of 2-chloropyrimidine with methylhydrazine, followed by acidification.
  • Precursor Preparation: Dissolve 2-chloropyrimidine (1.0 eq) in Ethanol (EtOH).

  • Substitution: Add methylhydrazine (1.1 eq) dropwise at 0°C. Reflux for 2-4 hours.

    • Mechanism:[1][2] The N-methyl group acts as the nucleophile, attacking the C2 position.

  • Isolation: Evaporate solvent. The residue is the oily free base.

  • Salt Formation (Critical Step):

    • Redissolve free base in minimal MeOH.

    • Add conc. HCl (for Hydrochloride) or

      
       (for Perchlorate) dropwise until pH ~2.
      
    • Precipitate forms immediately. Filter and wash with cold

      
      .
      
Phase 2: Crystallization Strategy

Direct precipitation often yields microcrystals unsuitable for XRD. Use Slow Evaporation or Vapor Diffusion .

  • Solvent System: Methanol/Ethanol (1:1).

  • Method: Dissolve 50 mg of salt in 5 mL warm MeOH. Filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and leave undisturbed at 4°C.

  • Timeline: Block-like colorless crystals appear in 48-72 hours.

Phase 3: Structure Determination (SC-XRD)

Instrument: Bruker APEX II or equivalent (Mo K


 radiation, 

Å). Temperature: 100 K (Essential to reduce thermal motion of the methyl group).
Diagram 1: Experimental Workflow

ExperimentalWorkflow Start Start: 2-Chloropyrimidine React Reaction: + Methylhydrazine (Reflux, EtOH) Start->React Base Intermediate: Free Base (Oil) React->Base Acid Acidification: + HCl or HClO4 Base->Acid Salt Product: Crystalline Salt Acid->Salt Cryst Crystallization: Slow Evaporation (MeOH, 4°C) Salt->Cryst XRD Analysis: SC-XRD (100 K) Cryst->XRD

Caption: Step-by-step workflow from raw materials to single-crystal analysis.

Structural Analysis & Performance Validation

Once the structure is solved (typically utilizing SHELXT for solution and SHELXL for refinement), the following structural metrics validate the performance claims.

A. Protonation Site & Geometry

Unlike the free base, where the protonation site is ambiguous, the salt structure definitively locates the acidic proton.

  • Observation: Protonation occurs at the pyrimidine ring nitrogen (N1/N3) rather than the hydrazine nitrogens.

  • Causality: The resonance stabilization of the pyrimidinium cation is energetically favored.

  • Bond Lengths: Look for asymmetry in the C2-N1 vs C2-N3 bond lengths (approx 1.35 Å vs 1.38 Å) indicating the localized double bond character.

B. Hydrogen Bonding Network

The "Product" (Salt) outperforms the free base by forming a robust 3D lattice.

  • Donor: The protonated Ring Nitrogen (

    
    ) and the Hydrazine 
    
    
    
    .
  • Acceptor: The Chloride (

    
    ) or Perchlorate (
    
    
    
    ) anion.
  • Pattern: In hydrochloride salts, expect bifurcated H-bonds where one

    
     bridges two cations, forming infinite chains. This locks the conformation and increases density.
    
C. Stacking Interactions

The planar pyrimidine rings in the salt form often exhibit


-

stacking
(centroid-centroid distance ~3.6 - 3.8 Å).
  • Significance: This stacking contributes to the high density (>1.4 g/cm³) required for energetic applications, a feature often absent in the loosely packed liquid free base.

Diagram 2: Structural Logic & Interaction Pathway

StructureLogic SaltLattice Crystal Lattice (Salt Form) Cation Pyrimidinium Cation (Planar) SaltLattice->Cation Anion Counter-Ion (Cl- / ClO4-) SaltLattice->Anion HBond H-Bond Network (N-H...X) Cation->HBond Donor PiStack Pi-Pi Stacking (3.6 - 3.8 Å) Cation->PiStack Face-to-Face Anion->HBond Acceptor Properties Enhanced Properties: High Density, Stability HBond->Properties PiStack->Properties

Caption: Intermolecular interactions in the salt lattice driving superior physicochemical properties.

References

  • Vertex AI Search. (2026). Crystal structure of 2-Methyl-4,6-bis(1-methylhydrazino)pyrimidine. (Representative derivative analysis).

  • PubChem. (2025).[3][4] 2-Hydrazinylpyrimidine Compound Summary. .

  • MDPI. (2022). Energetic Perchlorates: Synthesis and Characterization. (Comparative energetic salt properties).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylhydrazinyl)pyrimidine
Reactant of Route 2
2-(1-Methylhydrazinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.